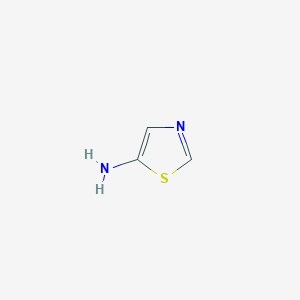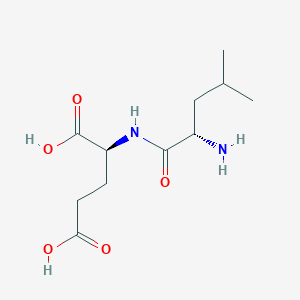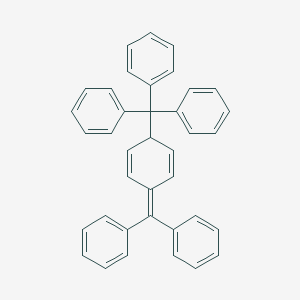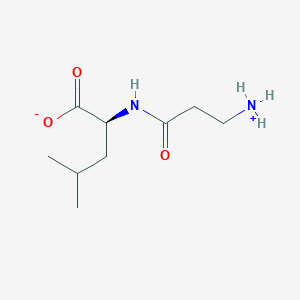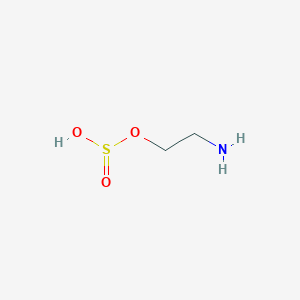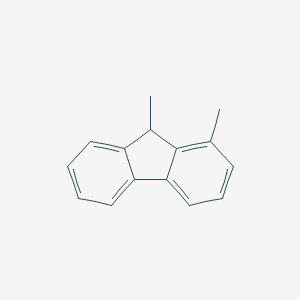
1,9-Dimethylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dimethylfluorene is a polycyclic aromatic hydrocarbon that belongs to the family of fluorene compounds. It is a colorless solid that is soluble in organic solvents such as chloroform, benzene, and toluene. 1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,9-Dimethylfluorene is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi interactions.
Efectos Bioquímicos Y Fisiológicos
1,9-Dimethylfluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,9-Dimethylfluorene in lab experiments include its unique properties and potential applications in various fields. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for research on 1,9-Dimethylfluorene. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the study of its potential applications in the field of organic electronics. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
1,9-Dimethylfluorene can be synthesized through several methods, including the Friedel-Crafts alkylation reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Friedel-Crafts alkylation reaction involves the reaction of fluorene with a methylating agent in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative with a halogenated fluorene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with a halogenated fluorene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a model compound for studying the photochemical reactions of polycyclic aromatic hydrocarbons. It has also been used as a fluorescent probe for the detection of metal ions and organic molecules in biological systems.
Propiedades
Número CAS |
17057-98-6 |
|---|---|
Nombre del producto |
1,9-Dimethylfluorene |
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1,9-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3 |
Clave InChI |
BNGCFLDEAHJKPE-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
SMILES canónico |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
Otros números CAS |
30582-01-5 |
Sinónimos |
1,9-dimethylfluorene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



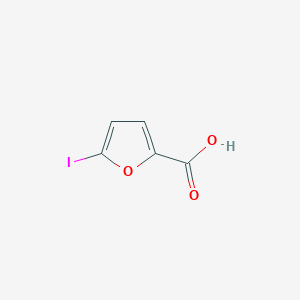
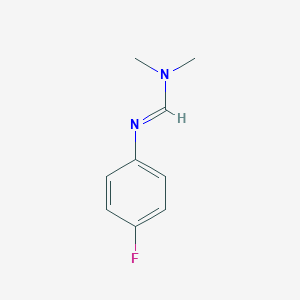
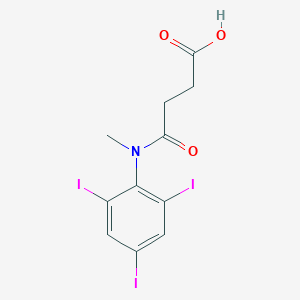
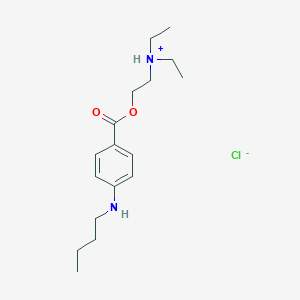
![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
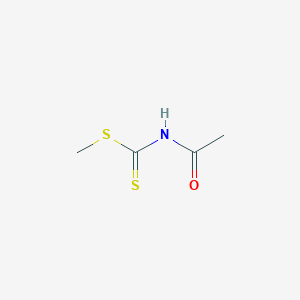
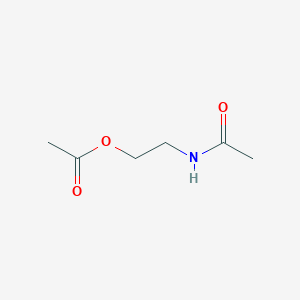
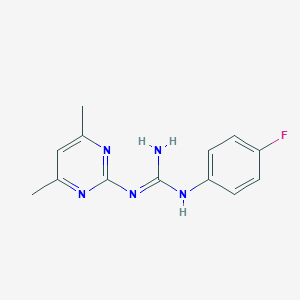
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
